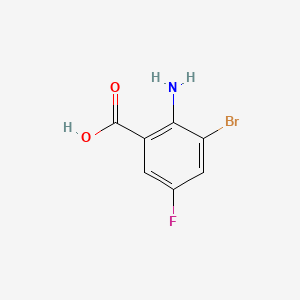

2-Amino-3-bromo-5-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-bromo-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCPZGBNWZMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381836 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259269-84-6 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

2-Amino-3-bromo-5-fluorobenzoic acid, identified by the CAS number 259269-84-6 , is a halogenated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, amide bond formation, and cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of 2-Amino-3-bromo-5-fluorobenzoic acid are crucial for its handling, storage, and application in various synthetic protocols. The compound is typically a white to light yellow or off-white solid.[2][4]

| Property | Value | Source |

| CAS Number | 259269-84-6 | [1][2][3] |

| Molecular Formula | C7H5BrFNO2 | [1][2] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | ~160 °C | [2] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [2] |

| pKa | 4.21 ± 0.10 (Predicted) | [4] |

Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid: A Step-by-Step Protocol

The primary synthetic route to 2-Amino-3-bromo-5-fluorobenzoic acid involves the bromination of 2-amino-5-fluorobenzoic acid.[1] This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.

Experimental Protocol

Materials:

-

2-Amino-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Petroleum ether

Procedure:

-

Dissolve 2-amino-5-fluorobenzoic acid in acetic acid in a suitable reaction vessel.[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[1] The molar ratio of NBS to the starting material should be slightly in excess (e.g., 1.1 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or overnight.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, a precipitate will form. Collect the solid product by filtration.[1]

-

Wash the filter cake with petroleum ether to remove any unreacted starting material and soluble impurities.[1]

-

Dry the collected solid under vacuum to obtain 2-amino-3-bromo-5-fluorobenzoic acid as a beige or white solid.[1]

Synthesis Workflow

Caption: Synthesis workflow for 2-Amino-3-bromo-5-fluorobenzoic acid.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 2-Amino-3-bromo-5-fluorobenzoic acid makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

-

Pharmaceutical Intermediates: This compound serves as a key building block for the synthesis of more complex pharmaceutical intermediates.[5] The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[6] Studies have indicated that derivatives of similar halogenated aminobenzoic acids may possess anticancer and antibacterial properties, highlighting their potential in drug research and development.[2]

-

Organic Synthesis: In organic synthesis, it is utilized as a starting material for creating a wide range of compounds.[2] The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional groups, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-3-bromo-5-fluorobenzoic acid.

-

Hazard Identification: This chemical is considered hazardous and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[2][7] Use in a well-ventilated area, such as a fume hood.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep it in a dark place under an inert atmosphere.[4]

Conclusion

2-Amino-3-bromo-5-fluorobenzoic acid is a pivotal molecule in the landscape of synthetic chemistry. Its well-defined structure and versatile reactivity profile provide chemists with a powerful tool for the construction of novel compounds with potential applications in medicine and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.

References

-

ChemBK. (2024, April 9). 2-amino-3-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-3-Fluorobenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-5-fluorobenzoic acid (CAS No. 259269-84-6), an important intermediate in organic synthesis. The information herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Data

2-Amino-3-bromo-5-fluorobenzoic acid is a halogenated anthranilic acid derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds where it may serve as a key building block.[1][2] The compound typically appears as an off-white to light yellow or beige solid or crystalline powder.[1][3][4]

Quantitative analysis of its properties is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [3] |

| Melting Point | 202-205 °C | [4] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted at 760 mmHg) | [1][3][4] |

| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 4.21 ± 0.10 (Predicted) | [4] |

| Vapor Pressure | 2.59E-05 mmHg at 25°C | [1][3] |

| Refractive Index | 1.644 | [1][3] |

| Solubility | Soluble in ethanol and dichloromethane; almost insoluble in water. | [1] |

| Appearance | Off-white to yellow solid. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

-

Mass Spectrometry (LC-MS): The electrospray ionization (ESI) mass spectrum shows a peak at m/z = 234 [M+H]⁺, confirming the molecular weight of the compound.[3]

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum, recorded in DMSO-d₆, displays the following characteristic peaks (δ in ppm): 12.72 (broad single peak, 1H, -COOH), 7.71 (double peak, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), 7.55 (double peak, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), and 6.76 (broad single peak, 2H, -NH₂).[4]

Synthesis and Experimental Workflows

The primary synthesis route for 2-Amino-3-bromo-5-fluorobenzoic acid involves the bromination of 2-Amino-5-fluorobenzoic acid.[4] This process is a key experimental workflow for researchers utilizing this compound as a starting material.

Caption: Synthesis workflow for 2-Amino-3-bromo-5-fluorobenzoic acid.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-3-bromo-5-fluorobenzoic acid.

This protocol is based on the electrophilic bromination of an activated aromatic ring.

-

Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (e.g., 3.22 mmol, 500 mg) in a suitable volume of glacial acetic acid (e.g., 5 mL) in a reaction flask with stirring.[3][4]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (e.g., 3.55 mmol, 631 mg) portion-wise to the stirred solution.[3][4] The reaction can be initiated at 0°C and then allowed to proceed at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature overnight (approximately 16 hours).[3][4]

-

Isolation: The product will precipitate out of the solution. Collect the resulting solid by vacuum filtration.[3][4]

-

Purification: Wash the collected precipitate with petroleum ether (e.g., 20 mL) to remove unreacted starting materials and by-products.[4]

-

Drying: Dry the final product to a constant weight. The resulting 2-amino-3-bromo-5-fluorobenzoic acid is typically obtained as a clear beige or off-white solid and can often be used without further purification.[3][4]

The melting point is a crucial indicator of purity.

-

Sample Preparation: Place a small, dry sample of the crystalline compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus (e.g., Vernier Melt Station) to heat the sample slowly.[5]

-

Data Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A narrow melting range typically indicates high purity.[5][6]

This qualitative test helps in selecting appropriate solvents for reactions, purification, and analysis.

-

Preparation: Place a small amount (a few milligrams) of 2-Amino-3-bromo-5-fluorobenzoic acid into a series of test tubes.

-

Solvent Addition: Add approximately 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) to each tube.

-

Observation: Agitate the mixtures and observe whether the solid dissolves at room temperature. The compound is reported to be soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Analyze the mass spectrum for the [M+H]⁺ ion to confirm the molecular weight.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[4]

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[4]

-

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluorobenzoic acid: Synthesis, Structure, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-fluorobenzoic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its molecular structure, spectroscopic profile, synthesis, and applications, with a focus on the rationale behind the scientific principles and methodologies.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

2-Amino-3-bromo-5-fluorobenzoic acid belongs to the class of halogenated anthranilic acids, which are privileged scaffolds in drug discovery. The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens—on a benzene ring provides a versatile platform for the synthesis of complex and biologically active molecules. The specific substitution pattern of this compound, with bromine and fluorine atoms, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These attributes make 2-Amino-3-bromo-5-fluorobenzoic acid a valuable intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Amino-3-bromo-5-fluorobenzoic acid is characterized by a benzene ring substituted with an amino group at position 2, a bromine atom at position 3, a fluorine atom at position 5, and a carboxylic acid group at position 1.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | Approximately 160 °C | [1] |

| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water. | [1] |

| CAS Number | 259269-84-6 | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 2-Amino-3-bromo-5-fluorobenzoic acid is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, peer-reviewed ¹H and ¹³C NMR data for 2-Amino-3-bromo-5-fluorobenzoic acid are not widely available in the public domain. However, data for the regioisomeric compound, 2-amino-4-bromo-5-fluorobenzoic acid , can provide valuable insights into the expected chemical shifts and coupling constants.

Spectroscopic Data for 2-amino-4-bromo-5-fluorobenzoic acid:

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity and Coupling Constant (J) |

| ¹H NMR (400 MHz, DMSO-d₆) | 7.62 | d, J = 9.6 Hz |

| 7.21-6.5 | m | |

| 3.8-3.3 | br s | |

| ¹³C NMR (100 MHz, DMSO-d₆) | 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 |

Source: Organic Spectroscopy International[4]

For 2-Amino-3-bromo-5-fluorobenzoic acid, one would expect distinct signals in the aromatic region of the ¹H NMR spectrum, with characteristic couplings between the aromatic protons and the fluorine atom. The ¹³C NMR spectrum would show seven distinct carbon signals, with the carbon atoms attached to the electronegative halogens and the carboxyl group exhibiting characteristic downfield shifts.

Vibrational Spectroscopy (FT-IR and Raman)

A study by Xavier and Joe investigated the vibrational spectra of 2-amino-5-fluorobenzoic acid and its halogen-substituted derivatives, including the 3-bromo analog, using experimental FT-IR and Raman spectroscopy combined with DFT calculations.[5] Although the full dataset is not publicly accessible, the abstract indicates a detailed analysis of the vibrational modes.

Expected Characteristic IR Absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

-

C=O stretching: A strong absorption around 1670-1700 cm⁻¹ from the carboxylic acid carbonyl group.

-

C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

While a published mass spectrum for 2-Amino-3-bromo-5-fluorobenzoic acid was not found in the reviewed literature, the expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). A high-resolution mass spectrometry (HRMS) analysis of the related 2-amino-4-bromo-5-fluorobenzoic acid showed an [M+H]⁺ ion at m/z 233.9551, consistent with the molecular formula C₇H₅BrFNO₂.[4] One would expect a similar accurate mass for 2-Amino-3-bromo-5-fluorobenzoic acid.

Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid

The most common and direct method for the synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid is the electrophilic bromination of 2-amino-5-fluorobenzoic acid.

Reaction Scheme

Caption: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid.

Detailed Experimental Protocol

-

Dissolution: Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid in a suitable reaction vessel.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., overnight) to ensure complete conversion.

-

Work-up: The product often precipitates out of the reaction mixture. The solid can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove any unreacted NBS and succinimide byproduct.

-

Purification: The crude product can be further purified by recrystallization if necessary.

This protocol is based on similar syntheses reported in the literature.[2]

Mechanistic Insights and Regioselectivity

The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid is an example of an electrophilic aromatic substitution reaction. The regioselectivity of the bromination is governed by the directing effects of the substituents on the benzene ring.

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

-

Fluorine Atom (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In the case of 2-amino-5-fluorobenzoic acid, the powerful ortho, para-directing effect of the amino group dominates. The para position to the amino group is occupied by the fluorine atom. Therefore, the incoming electrophile (Br⁺) is directed to the available ortho position, which is C3. The deactivating nature of the carboxylic acid and fluorine at other positions further favors substitution at the C3 position.

Caption: Factors influencing the regioselectivity of bromination.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-3-bromo-5-fluorobenzoic acid is a valuable building block for the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as anticancer and antibacterial agents.[1] A significant area of application is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer.

Halogenated anthranilic acid derivatives have been identified as a novel chemical scaffold for inhibiting the transactivation of both wild-type and mutant androgen receptors. While specific drug candidates derived directly from 2-Amino-3-bromo-5-fluorobenzoic acid are not extensively documented in the public literature, the synthesis of potent AR antagonists often involves the use of similarly substituted anthranilic acid intermediates. The strategic placement of halogen atoms can enhance binding affinity and modulate the pharmacological properties of the final compounds.

The versatile functional groups of 2-Amino-3-bromo-5-fluorobenzoic acid allow for its incorporation into a wide range of heterocyclic systems, which are prevalent in medicinal chemistry. The amino group can be acylated or used in cyclization reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups, providing a multitude of pathways for generating diverse compound libraries for drug screening.

Safety and Handling

2-Amino-3-bromo-5-fluorobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

2-Amino-3-bromo-5-fluorobenzoic acid is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern of activating and deactivating groups, along with the presence of multiple reactive sites, allows for the controlled synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, regioselectivity, and spectroscopic properties is essential for its effective utilization in research and development. While more detailed public data on its spectroscopic characterization would be beneficial, the available information provides a solid foundation for its application in the design and synthesis of novel bioactive compounds.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-4-bromo-5-fluorobenzoic acid – All About Drugs [allfordrugs.com]

- 5. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Amino-3-bromo-5-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Amino-3-bromo-5-fluorobenzoic acid. This guide, therefore, provides a comprehensive framework of the principles and established experimental methodologies for determining the solubility of this compound and similarly structured aromatic carboxylic acids. The protocols and theoretical discussions presented herein are intended to serve as a foundational reference for researchers to generate reliable solubility data.

Introduction

2-Amino-3-bromo-5-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability, formulation development, and purification strategies.[1] A thorough understanding of a compound's solubility in various organic solvents is essential for designing efficient synthetic routes, crystallization processes, and suitable drug delivery systems.[2]

This technical guide outlines the theoretical considerations for the solubility of 2-Amino-3-bromo-5-fluorobenzoic acid and provides detailed experimental protocols for its quantitative determination.

Theoretical Background: Factors Influencing Solubility

The solubility of 2-Amino-3-bromo-5-fluorobenzoic acid in a given organic solvent is governed by the principle of "like dissolves like." The interplay of the compound's structural features and the solvent's properties determines the extent of dissolution.

-

Molecular Structure: The molecule possesses both polar and non-polar characteristics.

-

Polar Groups: The carboxylic acid (-COOH) and amino (-NH₂) groups are capable of forming hydrogen bonds, which will favor solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Aromatic Ring and Halogen Substituents: The benzene ring, along with the bromo and fluoro substituents, contributes to the molecule's hydrophobicity and van der Waals interactions, promoting solubility in less polar or non-polar solvents.

-

-

Solvent Properties:

-

Polarity: The polarity of the solvent plays a crucial role. Solvents can be broadly classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene).

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid and amino groups of the solute.

-

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[3] This relationship is fundamental to purification by recrystallization.[4]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice) must be overcome by solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

As of the last literature survey, specific quantitative solubility data for 2-Amino-3-bromo-5-fluorobenzoic acid in various organic solvents were not available. The following table is provided as a template for researchers to record experimentally determined data in a structured and comparable format.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Data not available | Data not available | e.g., Gravimetric |

| Ethanol | 25 | Data not available | Data not available | e.g., Gravimetric |

| Acetone | 25 | Data not available | Data not available | e.g., Gravimetric |

| Ethyl Acetate | 25 | Data not available | Data not available | e.g., Gravimetric |

| Dichloromethane | 25 | Data not available | Data not available | e.g., Gravimetric |

| Toluene | 25 | Data not available | Data not available | e.g., Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial and is typically achieved using the shake-flask method, which ensures that the solvent is saturated with the solute.[5] The concentration of the dissolved solute in the resulting saturated solution can then be determined by various analytical techniques.

Preparation of a Saturated Solution (Shake-Flask Method)

-

Addition of Solute: Add an excess amount of 2-Amino-3-bromo-5-fluorobenzoic acid to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.[5]

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium can vary and should be determined experimentally (typically 24 to 72 hours).[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

Quantification of Dissolved Solute

This is a straightforward and widely used method for determining the concentration of a non-volatile solute in a saturated solution.[1][6]

-

Sample Collection: Accurately pipette a known volume (e.g., 5.00 or 10.00 mL) of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).[6]

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be done at ambient temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the solid residue to a constant weight in a desiccator or vacuum oven.[1]

-

Calculation: The solubility is calculated using the following formula:

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Given the acidic nature of the carboxylic acid group, titration with a standardized base is a suitable method for quantification.[7][8]

-

Sample Preparation: Accurately transfer a known volume of the saturated solution into an Erlenmeyer flask. If necessary, dilute with a suitable solvent to a workable concentration.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol/water mixture), until the endpoint is reached.[7] Potentiometric titration can also be employed for more precise endpoint determination.[9][10]

-

Calculation: The molar concentration of the acid is calculated using the titration formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Molarity of the 2-Amino-3-bromo-5-fluorobenzoic acid solution

-

V₁ = Volume of the aliquot of the saturated solution

-

M₂ = Molarity of the standardized NaOH solution

-

V₂ = Volume of the NaOH solution used to reach the endpoint

The solubility can then be converted to g/100 mL using the molecular weight of the compound.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of 2-Amino-3-bromo-5-fluorobenzoic acid.

Caption: Workflow for solubility determination.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Amino-3-bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Amino-3-bromo-5-fluorobenzoic acid, a compound of interest in various research and development sectors. This document outlines its key physical properties and provides standardized experimental protocols for their determination.

Core Physical Properties

2-Amino-3-bromo-5-fluorobenzoic acid is a white to light yellow crystalline powder.[1] Its solubility is limited in water but is higher in organic solvents such as ethanol and dichloromethane.[1]

Data Presentation

The quantitative physical properties of 2-Amino-3-bromo-5-fluorobenzoic acid are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Melting Point | ~160 °C[1] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted)[1] |

| Flash Point | 161.8 °C[1] |

| Vapor Pressure | 2.59E-05 mmHg at 25°C[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid organic compound like 2-Amino-3-bromo-5-fluorobenzoic acid.

Melting Point Determination (Capillary Method)

This method is widely used for the accurate determination of the melting point of a crystalline solid.[2]

Apparatus:

-

Melting point apparatus or Thiele tube[3]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Heating oil (for Thiele tube method)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2-Amino-3-bromo-5-fluorobenzoic acid sample is completely dry and in a fine powdered form.[4] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample.[4] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup (Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]

-

Set a heating rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, a slow heating rate of about 1-2 °C per minute is recommended, especially when approaching the expected melting point.[6][7]

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing. The sample in the capillary should be aligned with the thermometer bulb.[3]

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.[8]

-

Immerse the thermometer and the attached capillary tube in the oil bath, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

-

-

Determination:

-

Begin heating the apparatus.

-

Observe the sample closely through the magnifying lens (if using a melting point apparatus).

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[6]

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely.[6]

-

The melting point is reported as a range between these two temperatures.[3] For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Boiling Point Determination (Thiele Tube Method)

For solid compounds with a high boiling point, this micro-method is suitable.[1][9]

Apparatus:

-

Thiele tube[1]

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Place a small amount of 2-Amino-3-bromo-5-fluorobenzoic acid into a small test tube, filling it to a depth of about 1-2 cm.

-

Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[9]

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band.

-

Immerse this assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.[1]

-

-

Determination:

-

Gently heat the side arm of the Thiele tube with a small flame.[1] This will induce convection currents that ensure uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[1][9] Record this temperature.

-

Workflow Visualization

The logical workflow for the determination of the physical properties of a chemical compound is illustrated below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. timstar.co.uk [timstar.co.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chymist.com [chymist.com]

Spectroscopic Profile of 2-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-bromo-5-fluorobenzoic acid (CAS No: 259269-84-6), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-3-bromo-5-fluorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.72 | Broad Single Peak | - | 1H | COOH |

| 7.71 | Double Peak | J = 3.0 Hz, J(H-F) = 7.8 Hz | 1H | Aromatic H |

| 7.55 | Double Peak | J = 3.0 Hz, J(H-F) = 9.4 Hz | 1H | Aromatic H |

| 6.76 | Broad Single Peak | - | 2H | NH₂ |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in searched resources. | |

| Note: A complete, experimentally verified ¹³C NMR spectrum is not readily available in the public domain. The expected spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific experimental data for the title compound is not available in the searched resources. Expected characteristic peaks are listed in the experimental section. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 234 | [M+H]⁺ |

| Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like 2-Amino-3-bromo-5-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of 2-Amino-3-bromo-5-fluorobenzoic acid is dissolved in about 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid 2-Amino-3-bromo-5-fluorobenzoic acid can be obtained using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Expected characteristic absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amine): Two sharp bands in the region of 3500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-F stretch: An absorption in the 1250-1000 cm⁻¹ region.

-

C-Br stretch: A peak in the 700-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a liquid chromatograph for sample introduction (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent mixture, such as methanol/water, and infused into the ion source. The mass analyzer is scanned over a mass range that includes the expected molecular weight of the compound (233.02 g/mol ). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Amino-3-bromo-5-fluorobenzoic acid.

References

Theoretical and Computational Insights into 2-Amino-3-bromo-5-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Amino-3-bromo-5-fluorobenzoic acid, a halogenated aromatic compound with potential applications in drug development. While direct experimental and computational data for this specific molecule is limited, this guide synthesizes available information on closely related analogs to build a robust theoretical profile. This includes physicochemical properties, detailed synthesis protocols, and in-depth computational analysis of its electronic structure, vibrational modes, and potential biological activities. This document aims to serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Introduction

2-Amino-3-bromo-5-fluorobenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₇H₅BrFNO₂.[1][2] Its structure, featuring an amino group, a bromine atom, and a fluorine atom on the benzoic acid backbone, suggests a potential for diverse biological activities. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[3][4] Studies on similar aminobenzoic acid derivatives have indicated potential anticancer and antibacterial properties, making 2-Amino-3-bromo-5-fluorobenzoic acid a compelling candidate for further investigation.[2] This guide consolidates the theoretical and computational data to provide a detailed understanding of this molecule's characteristics and to facilitate future research and development efforts.

Physicochemical and Computed Properties

The physicochemical properties of 2-Amino-3-bromo-5-fluorobenzoic acid are crucial for understanding its behavior in biological systems. The following tables summarize key experimental and predicted data for the molecule and its close analogs.

Table 1: General and Physicochemical Properties of 2-Amino-3-bromo-5-fluorobenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | ~160 °C | [2] |

| Boiling Point (Predicted) | 344.0 ± 42.0 °C | [5] |

| Density (Predicted) | 1.877 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.21 ± 0.10 | [5] |

| Solubility | Soluble in ethanol and dichloromethane; almost insoluble in water. | [2] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 232.94877 u | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid typically involves the bromination of a 2-amino-5-fluorobenzoic acid precursor. Several methods have been reported, with variations in reagents and reaction conditions.

General Synthesis Workflow

The primary synthetic route involves the electrophilic substitution of 2-amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS) in an acidic medium.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 2-Amino-3-bromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity and the intricate electronic effects of the substituents in 2-Amino-3-bromo-5-fluorobenzoic acid. This polysubstituted benzoic acid derivative is a valuable building block in medicinal chemistry and materials science. Understanding the interplay of its functional groups is paramount for designing synthetic routes and predicting its behavior in various chemical transformations.

Molecular Architecture and the Interplay of Electronic Effects

2-Amino-3-bromo-5-fluorobenzoic acid possesses a unique arrangement of substituents on the benzene ring, each exerting distinct electronic effects that collectively dictate the molecule's overall reactivity. The substituents are an amino group (-NH₂), a bromo group (-Br), a fluoro group (-F), and a carboxylic acid group (-COOH).

Dissecting the Electronic Contributions of Each Substituent

The reactivity of an aromatic ring is governed by the electron-donating or electron-withdrawing nature of its substituents, which can be rationalized through inductive and resonance (mesomeric) effects.

-

Amino Group (-NH₂): This is a potent activating group. Its primary influence is a strong positive resonance effect (+M), where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system. This significantly increases the electron density at the ortho and para positions. The inductive effect (-I) of the more electronegative nitrogen atom is comparatively weaker.

-

Bromo (-Br) and Fluoro (-F) Groups: Halogens exhibit a dual electronic nature. They are inductively electron-withdrawing (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M). For bromine and fluorine, the inductive effect generally outweighs the resonance effect, leading to overall deactivation. However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions.

-

Carboxylic Acid Group (-COOH): This is a strong deactivating group. It exerts both a negative inductive effect (-I) and a potent negative resonance effect (-M). The π-electrons of the benzene ring are withdrawn towards the electron-deficient carbonyl carbon, significantly reducing the electron density of the ring, especially at the ortho and para positions. This directs incoming electrophiles to the meta position.

The Cumulative Effect: A Highly Influenced Aromatic System

The overall electronic landscape of 2-amino-3-bromo-5-fluorobenzoic acid is a complex summation of these individual effects. The powerful electron-donating amino group will have the most profound influence on the electron distribution within the ring, counteracting the deactivating effects of the halogens and the carboxylic acid.

Reactivity Profile: A Multifaceted Chemical Behavior

The unique substitution pattern of 2-amino-3-bromo-5-fluorobenzoic acid imparts a versatile reactivity profile, making it a valuable synthon.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

Electrophilic aromatic substitution (EAS) on this molecule is dictated by the interplay of the directing effects of the substituents. The strongly activating ortho, para-directing amino group will be the dominant director. The positions ortho and para to the amino group are positions 3 (blocked by bromine), 5 (blocked by fluorine), and the carboxylic acid at position 1. Therefore, the most probable sites for electrophilic attack are the remaining open positions, C4 and C6.

However, the deactivating nature of the bromo, fluoro, and carboxylic acid groups will render the ring less nucleophilic than aniline, requiring carefully chosen reaction conditions.

Nucleophilic Aromatic Substitution: A Plausible but Challenging Pathway

While less common than EAS for many benzene derivatives, nucleophilic aromatic substitution (NAS) is a possibility for aryl halides, especially when the ring is substituted with electron-withdrawing groups. In 2-amino-3-bromo-5-fluorobenzoic acid, the electron-withdrawing carboxylic acid and halogen groups could facilitate NAS. The bromo or fluoro groups could potentially be displaced by a strong nucleophile. However, the presence of the electron-donating amino group disfavors this reaction pathway by increasing the electron density of the ring. Therefore, forcing conditions would likely be required for a successful NAS reaction.

Reactivity of the Functional Groups: Gateways to Derivatization

The amino and carboxylic acid groups are key handles for further molecular elaboration.

-

Carboxylic Acid Group: This group can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Given the presence of the basic amino group, which can be protonated by the acid catalyst, a stoichiometric amount of acid may be necessary.[1]

-

Amide Bond Formation: Coupling with an amine using a suitable coupling agent (e.g., EDC, HATU) will form the corresponding amide.[2][3]

-

-

Amino Group: The amino group can participate in several important reactions:

-

Acylation: Reaction with an acyl chloride or anhydride will form an N-acyl derivative.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) will convert the amino group into a diazonium salt.[4][5] This highly versatile intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).[6][7]

-

Cross-Coupling Reactions: Harnessing the Bromo Substituent

The bromo substituent at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10][11] This is a highly effective method for introducing aryl or vinyl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13][14][15] This provides a direct route to more complex aniline derivatives.

Synthesis and Spectroscopic Characterization

A reliable synthesis and thorough characterization are essential for the effective use of 2-amino-3-bromo-5-fluorobenzoic acid in research and development.

Synthetic Protocol: Bromination of 2-Amino-5-fluorobenzoic Acid

A common method for the synthesis of 2-amino-3-bromo-5-fluorobenzoic acid involves the electrophilic bromination of 2-amino-5-fluorobenzoic acid.

Experimental Protocol:

-

Dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).[12][16]

-

Cool the solution to a low temperature (e.g., -10 °C to 0 °C).[12][16]

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent.[12][16]

-

Stir the reaction mixture at a low temperature for a specified period (e.g., 1 hour) and then allow it to warm to room temperature.[12][16]

-

Upon completion of the reaction, quench with an aqueous solution of sodium bisulfite.[12]

-

Collect the precipitated solid by filtration, wash with a non-polar solvent like petroleum ether, and dry under vacuum to obtain 2-amino-3-bromo-5-fluorobenzoic acid.[16]

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

| Property | Value/Description |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Predicted pKa | 4.21 ± 0.10 |

| ¹H NMR | (DMSO-d₆) δ (ppm) 7.71 (d, 1H), 7.55 (d, 1H), 6.76 (br s, 2H, -NH₂), 12.72 (br s, 1H, -COOH) |

Note: The provided ¹H NMR data is for the target molecule. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-amino-5-bromobenzoic acid, shows characteristic bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching.[17] A similar pattern would be expected for 2-amino-3-bromo-5-fluorobenzoic acid, with the addition of a C-F stretching vibration.

Mass Spectrometry: The mass spectrum of a similar isomer, 2-amino-5-bromobenzoic acid, shows the molecular ion peak.[18] For 2-amino-3-bromo-5-fluorobenzoic acid, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom.

Visualizing the Electronic Landscape and Reactivity

Graphical representations can aid in understanding the complex interplay of electronic effects and the resulting reactivity.

Diagram of Electronic Effects

Caption: Electronic effects of substituents in 2-Amino-3-bromo-5-fluorobenzoic acid.

Synthetic Workflow Diagram

Caption: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid.

Conclusion

2-Amino-3-bromo-5-fluorobenzoic acid is a highly functionalized molecule with a rich and complex chemical reactivity profile. The interplay between the strongly activating amino group and the deactivating halogen and carboxylic acid substituents creates a unique electronic environment. This guide has provided an in-depth analysis of these electronic effects and their influence on the molecule's reactivity in various transformations, including electrophilic and nucleophilic aromatic substitution, reactions of its functional groups, and modern cross-coupling reactions. The provided synthetic protocol and spectroscopic data serve as a practical foundation for researchers utilizing this versatile building block in their synthetic endeavors. A thorough understanding of the principles outlined herein will empower scientists to unlock the full potential of 2-amino-3-bromo-5-fluorobenzoic acid in the development of novel pharmaceuticals and advanced materials.

References

-

PubMed. (2014). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

MDPI. (2022). Symmetry Breaking of Electronic Structure upon the π→π Excitation in Anthranilic Acid Homodimer*. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

PubMed. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of amino acid amides.

-

International Journal of Drug Development and Research. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID | CAS 259269-84-6. Retrieved from [Link]

-

ChemBK. (n.d.). 2-amino-3-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A Spectroscopic Study of Substituted Anthranilic Acids as Sensitive Environmental Probes for Detecting Cancer Cells | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

NIH. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

Unlocking the Therapeutic Potential of 2-Amino-3-bromo-5-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Rationale for Investigating a Privileged Scaffold

In the landscape of medicinal chemistry, the anthranilic acid framework stands as a "privileged scaffold," a core molecular structure that has repeatedly served as a foundation for the development of potent therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] The strategic placement of substituents on the anthranilic acid ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This guide focuses on the untapped potential of a specific subclass: derivatives of 2-Amino-3-bromo-5-fluorobenzoic acid. The presence of both bromine and fluorine atoms on the aromatic ring is of particular interest. Halogenation is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The combination of a bromine atom at the 3-position and a fluorine atom at the 5-position presents a unique electronic and steric profile that warrants a thorough investigation of its derivatives' biological activities. While 2-Amino-3-bromo-5-fluorobenzoic acid itself is primarily recognized as a chemical intermediate, this guide posits that its derivatives represent a promising, yet underexplored, frontier for the discovery of novel therapeutics.[5]

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. It will detail the synthetic pathways to generate a diverse library of 2-Amino-3-bromo-5-fluorobenzoic acid derivatives and outline a strategic, multi-tiered screening cascade to elucidate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

PART 1: Synthesizing a Focused Library of Derivatives

The carboxylic acid and amino groups of 2-Amino-3-bromo-5-fluorobenzoic acid are key functional handles for derivatization.[5] The generation of a focused library of amide derivatives is a logical and efficient starting point for exploring the structure-activity relationship (SAR) of this scaffold.

General Synthetic Workflow for Amide Derivatives

The conversion of 2-Amino-3-bromo-5-fluorobenzoic acid to its corresponding amides can be achieved through a standard two-step protocol involving the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Caption: General synthetic workflow for amide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-benzyl-2-amino-3-bromo-5-fluorobenzamide.

Materials:

-

2-Amino-3-bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acyl Chloride Formation:

-

To a stirred solution of 2-Amino-3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-2-amino-3-bromo-5-fluorobenzamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

-

PART 2: A Strategic Screening Cascade for Biological Activity

Based on the extensive literature on anthranilic acid derivatives, a tiered screening approach is recommended to efficiently identify the most promising biological activities of the newly synthesized compounds.[1][2] The proposed cascade will focus on three key areas with a high probability of yielding positive results: anticancer, antimicrobial, and anti-inflammatory activity.

Caption: Proposed screening cascade for 2-Amino-3-bromo-5-fluorobenzoic acid derivatives.

Anticancer Activity

Halogenated aromatic compounds are frequently investigated as anticancer agents due to their ability to engage in halogen bonding and other non-covalent interactions with protein targets.[4] Furthermore, the anthranilic acid scaffold is a known privileged structure for kinase inhibitors, a major class of anticancer drugs.[6]

Hypothesized Signaling Pathways:

-

Receptor Tyrosine Kinase (RTK) Pathways: Many anthranilic acid derivatives have been shown to inhibit RTKs such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[6]

-

Androgen Receptor (AR) Signaling: Halogen-substituted anthranilic acid derivatives have been identified as novel androgen receptor antagonists, which are critical for the treatment of prostate cancer.

Caption: Potential anticancer signaling pathways targeted by the derivatives.

Experimental Protocols:

-

In Vitro Kinase Inhibition Assay: [1][7]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a panel of relevant kinases (e.g., EGFR, VEGFR, Src, Abl).

-

Materials: Recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96- or 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

-

Calculate IC₅₀ values from the dose-response curves.

-

-

-

Androgen Receptor Antagonist Luciferase Reporter Assay: [4][8]

-

Objective: To assess the ability of the derivatives to antagonize androgen-induced AR transcriptional activity.

-

Materials: A human prostate cancer cell line (e.g., LNCaP) stably transfected with an androgen response element (ARE)-driven luciferase reporter construct, dihydrotestosterone (DHT), test compounds, and a luciferase assay system.

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (e.g., 1 nM).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Determine the ability of the compounds to inhibit DHT-induced luciferase expression.

-

-

Antimicrobial Activity

The search for novel antibiotics is a global health priority. Anthranilic acid derivatives have been reported to possess antibacterial and antifungal properties.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11]

-

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), appropriate broth media (e.g., Mueller-Hinton broth, RPMI-1640), test compounds, and 96-well microtiter plates.

-

Procedure:

-

Prepare a two-fold serial dilution of each test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: Representative Data for a Hypothetical Derivative (Compound X)

| Assay | Target/Cell Line | Result (IC₅₀ or MIC) |

| Anticancer | ||

| Kinase Inhibition | EGFR | 1.2 µM |

| VEGFR2 | 2.5 µM | |

| Cell Proliferation | MCF-7 (Breast Cancer) | 5.8 µM |

| PC-3 (Prostate Cancer) | 3.1 µM | |

| Antimicrobial | ||

| MIC | S. aureus | 16 µg/mL |

| E. coli | >64 µg/mL | |

| Anti-inflammatory | ||

| COX-2 Inhibition | 8.9 µM |

Conclusion and Future Directions

The derivatives of 2-Amino-3-bromo-5-fluorobenzoic acid represent a promising class of compounds with the potential for diverse biological activities. The strategic combination of a privileged anthranilic acid scaffold with a unique halogenation pattern provides a strong rationale for their investigation as novel therapeutic agents. This guide has outlined a comprehensive framework for the synthesis of a focused library of these derivatives and a systematic screening cascade to evaluate their anticancer, antimicrobial, and anti-inflammatory potential.

The successful identification of lead compounds from this screening cascade will necessitate further optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Ultimately, the exploration of 2-Amino-3-bromo-5-fluorobenzoic acid derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Prasher, P., & Sharma, A. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

ResearchGate. (n.d.). Examples of anthranilic acid-based kinase inhibitors. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Ovid. (n.d.). Synthesis and antimicrobial activity of... : Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Singhal, A., & Arora, S. K. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Die Pharmazie, 35(8), 466-468. [Link]

-

ChemBK. (2024, April 9). 2-amino-3-bromo-5-fluorobenzoic acid. [Link]

-

Novikova, V. V., et al. (n.d.). Antimicrobial Activity of New N -substituted Amides of Aroylpyruvic Acids and Their Silver Salts. Drug development & registration. [Link]

-

PLOS One. (n.d.). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. [Link]

-

PubMed. (2007, May 15). Preparation of novel anthranilic acids as antibacterial agents. Extensive evaluation of alternative amide bioisosteres connecting the A- and the B-rings. [Link]

-

Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(19), 6821. [Link]

-

Chugunova, E., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6614. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 5. chembk.com [chembk.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. In vitro kinase assay [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]